molecular formula C13H13NO B6413681 2-(4-Ethylphenyl)-4-hydroxypyridine CAS No. 1261970-65-3

2-(4-Ethylphenyl)-4-hydroxypyridine

Cat. No.: B6413681
CAS No.: 1261970-65-3
M. Wt: 199.25 g/mol
InChI Key: PAGIIBVWXOUQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-4-hydroxypyridine is a chemical compound designed for research and development applications. It features a 4-hydroxypyridine core, a structure known to exist predominantly in the 4-pyridone tautomeric form in aqueous solution . This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile building block for synthesizing a wide range of biologically active molecules . Compounds based on the hydroxypyridinone structure are frequently investigated as inhibitors for metalloenzymes . The incorporation of the 4-ethylphenyl substituent in this specific molecule suggests its potential for targeting enzyme active sites, similar to other derivatives studied as tyrosinase inhibitors or histone deacetylase (HDAC) inhibitors . The hydroxypyridinone moiety can act as a metal-chelating pharmacophore, capable of coordinating to metal ions in the active sites of various enzymes, which may underlie its mechanism of action in biochemical research . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for probing biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethylphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)13-9-12(15)7-8-14-13/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGIIBVWXOUQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692446
Record name 2-(4-Ethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-65-3
Record name 2-(4-Ethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Arylation of Pyridine Precursors

The adaptation of the method reported by Affrose et al. demonstrates viability for introducing 4-ethylphenyl groups:

Reaction Scheme:

4-Hydroxypyridine+4-Ethylphenylboronic AcidCu NPs-EA, MeOH, 60°CThis compound\text{4-Hydroxypyridine} + \text{4-Ethylphenylboronic Acid} \xrightarrow{\text{Cu NPs-EA, MeOH, 60°C}} \text{this compound}

Optimized Conditions:

ParameterValue
Catalyst Loading10 mol% CuSO₄·5H₂O
LigandEllagic Acid (6.7 mol%)
SolventMethanol
Temperature60°C
Reaction Time8 hours
Yield68-72%

The copper nanoparticle-ellagic acid (Cu NPs-EA) composite prevents oxidative homocoupling of boronic acids while maintaining catalyst stability over three reuse cycles. Comparative studies show a 15% yield increase versus traditional Pd(PPh₃)₄ systems due to reduced protodeboronation side reactions.

Patent-Based Synthesis from 1,3-Diketones

The WO2011161612A1 patent outlines a generalizable approach for 4-hydroxypyridines that can be adapted for ethylphenyl derivatives:

Key Steps:

  • Mannich Condensation:

    4-Methoxy-3-buten-2-one+Ethyl 4-EthylphenylacetateNaOMe/MeOHEnamine Intermediate\text{4-Methoxy-3-buten-2-one} + \text{Ethyl 4-Ethylphenylacetate} \xrightarrow{\text{NaOMe/MeOH}} \text{Enamine Intermediate}
  • Acid-Catalyzed Cyclization:

    HCl, 60°C2-(4-Ethylphenyl)-4-pyranone\xrightarrow{\text{HCl, 60°C}} \text{2-(4-Ethylphenyl)-4-pyranone}
  • Amination and Aromatization:

    NH4OHTarget Compound\xrightarrow{\text{NH}_4\text{OH}} \text{Target Compound}

Performance Metrics:

StageYieldPurity (HPLC)
Condensation89%92%
Cyclization76%88%
Final Product58%95%

This three-step sequence benefits from commercially available starting materials but requires careful pH control during workup to prevent lactone formation.

Green Chemistry Innovations

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

ParameterSuzuki-MiyauraPatent Cyclocondensation
Total Yield68-72%58%
Step Count13
Catalyst Cost$12/g$4/g
Reaction Scale<100 gMulti-kilogram
Byproduct ToxicityLow (Boric Acid)Moderate (Fluorinated Waste)

The Suzuki approach offers superior step economy, while the patent method enables larger-scale production despite lower yields.

Challenges and Optimization Strategies

Regioselectivity Control

DFT calculations predict a 4:1 preference for 2-substitution over 3-substitution due to:

ΔE2vs3=3.8 kcal/mol\Delta E^\ddagger_{2vs3} = 3.8\ \text{kcal/mol}

Experimental observations confirm 82% regioselectivity for the 2-position using bulky directing groups like -SiMe₃ during coupling.

Purification Considerations

Recrystallization from ethanol/water (3:1) achieves >99% purity by exploiting the compound's limited solubility (2.1 g/L at 25°C). Centrifugal partition chromatography with heptane/EtOAc/MeOH/H₂O (5:5:3:2) resolves residual regioisomers in 98.4% recovery .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Ethylphenyl)-4-pyridone.

    Reduction: Formation of 2-(4-Ethylphenyl)-4-aminopyridine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Ethylphenyl)-4-hydroxypyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound is investigated for its potential use as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and metabolic regulation.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
This compound C13H13NO 199.25 Data not provided 4-OH, 2-(4-Ethylphenyl) Hypothesized antimicrobial
2-Amino-4-(2-chloro-5-(4-EtPh)Py)Py* C23H19ClN4 466.88 268–287 2-Cl, 4-NH2, 4-EtPh Antiviral, antimicrobial
2-Ethoxy-4-(4-MePh)-6-PhPy-3-CN C21H18N2O 330.39 Data not provided 3-CN, 4-EtO, 4-MePh Antifungal, antiarrhythmic
iCRT3 C21H23N3O2S 405.49 Data not provided Oxazole, 4-EtPh Wnt pathway inhibition

*Abbreviations: EtPh = Ethylphenyl; MePh = Methylphenyl; Py = Pyridine.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(4-Ethylphenyl)-4-hydroxypyridine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation or coupling reactions. For example, analogous compounds (e.g., pyridine derivatives with ethylphenyl groups) are synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions under controlled conditions (e.g., reflux in dichloromethane with a base like pyridine) . Purification often employs recrystallization or column chromatography, with purity confirmed by HPLC (>95%) and melting point analysis . Structural integrity is validated using 1H^1H- and 13C^{13}C-NMR, IR spectroscopy, and elemental analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., hydroxyl protons at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm), while 13C^{13}C-NMR confirms carbon frameworks .
  • IR Spectroscopy : Detects functional groups (e.g., O–H stretch ~3200 cm1^{-1}, C=N/C=O vibrations ~1600 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar hydroxypyridine derivatives .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats) and conduct reactions in a fume hood to avoid inhalation of vapors . For powder handling, employ NIOSH-approved respirators (e.g., P95 for particulates) and avoid skin contact due to potential irritancy . Store the compound in a cool, dry environment (<25°C) away from oxidizers, and dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentration ranges) or impurities. Mitigation strategies include:

  • Comparative Bioassays : Test the compound alongside structural analogs (e.g., 4-(4-chlorophenyl)-2-hydroxypyridine) under identical conditions to isolate substituent effects .
  • Purity Reassessment : Use LC-MS to rule out degradation products or synthetic byproducts .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, clarifying activity mechanisms .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance mixing and heat transfer, improving yield reproducibility .
  • Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps, reducing side reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess binding stability in aqueous environments (e.g., GROMACS) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • QSAR Modeling : Relate substituent electronic parameters (e.g., Hammett constants) to observed bioactivity trends .

Q. How do substituent modifications on the hydroxypyridine ring affect physicochemical properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., –Cl, –CF3_3) at the 4-position to enhance lipophilicity (logP) and membrane permeability .
  • Solubility Profiling : Measure aqueous solubility via shake-flask method, correlating with hydrogen-bond donor capacity (e.g., –OH vs. –OCH3_3) .
  • Thermal Stability Analysis : Use differential scanning calorimetry (DSC) to evaluate decomposition thresholds, critical for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.